6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate
Description
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-5(2)10(14)17-7-4-6(3)11-9(13)8(7)12(15)16/h4-5H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCZJRADLJGCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate typically involves the condensation of 3-nitro-2-oxo-1,2-dihydropyridine with isobutyric acid in the presence of an appropriate catalyst. The reaction is usually carried out at room temperature under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound is thought to inhibit the activity of protein kinases by binding to their active sites, preventing their catalytic activity. This interaction leads to changes in cell signaling pathways, which can result in anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Isobutyrate Esters vs. Other Esters
- Hexyl isobutyrate and methyl isobutyrate are simple esters used primarily in flavoring agents due to their volatility and low molecular weight. In contrast, the target compound’s isobutyrate group is tethered to a rigid dihydropyridine ring, likely reducing volatility and increasing thermal stability .
- The target compound’s solubility in polar solvents (e.g., alcohols) may resemble methyl isobutyrate’s alcohol solubility , but its nitro group could introduce polar interactions absent in simpler esters.
Dihydropyridine Derivatives
- Compared to (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid , the target compound replaces the boronic acid with a nitro group and ester. Boronic acids are typically used in cross-coupling reactions, whereas the nitro group may predispose the compound to reduction or nucleophilic substitution.
- The absence of a carboxamide moiety (as in 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide ) suggests divergent biological targets; carboxamides often enhance hydrogen-bonding capacity in drug design.
Reactivity and Stability
- The nitro group in the target compound may increase oxidative sensitivity compared to dihydropyridines with electron-donating substituents (e.g., methyl). This could necessitate stabilization during synthesis or storage.
- The isobutyrate ester’s steric bulk may slow hydrolysis relative to methyl esters, prolonging metabolic stability in vivo—a critical factor for pharmaceutical applications .
Biological Activity
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
This compound can be synthesized through several organic reactions, including the Suzuki–Miyaura coupling reaction. This method allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules. The compound's structure includes a pyridine ring with a nitro group, which is crucial for its biological activity.
Synthetic Route
The synthesis typically involves:
- Condensation Reaction : Combining 3-nitro-2-oxo-1,2-dihydropyridine with isobutyric acid derivatives.
- Catalysts : Utilizing palladium catalysts for efficient coupling reactions.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.
The compound's mechanism of action may involve:
- Enzyme Inhibition : It has shown potential as an inhibitor of protein kinases, which play vital roles in cell signaling pathways.
- Redox Reactions : The nitro group can participate in redox reactions, influencing cellular oxidative states.
Case Studies and Research Findings
Recent studies have illustrated the compound's efficacy in various biological assays:
Table 1: Summary of Biological Activities
- Enzyme Inhibition : Research indicates that this compound effectively inhibits certain protein kinases, which could lead to therapeutic applications in cancer treatment and other diseases linked to dysregulated kinase activity.
- Anti-inflammatory Effects : In vivo studies demonstrated that the compound significantly reduces inflammation markers and edema, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity Against Cancer Cells : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Toxicity and Safety Profile
Toxicity assessments indicate that this compound exhibits low toxicity levels across several models. Predicted toxicity profiles suggest it belongs to a safer category compared to traditional chemotherapeutics like sodium diclofenac .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
